N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a 2-fluorophenyl carboxamide group. The compound is synthesized via heterocyclization reactions, often starting from hydrazide intermediates (e.g., pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide) and reacting with fluorophenyl isothiocyanate or analogous reagents . Its structure is confirmed by spectral techniques (IR, NMR, MS) and elemental analysis, standard practices for validating such derivatives .
Properties
IUPAC Name |
N-(2-fluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2S/c14-9-3-1-2-4-10(9)16-11(18)8-7-15-13-17(12(8)19)5-6-20-13/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIBSTCDXPYBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 6-Aryl-5-Cyano-2-Thiouracil Derivatives
The most widely reported method involves cyclocondensation of 6-aryl-5-cyano-2-thiouracil precursors with α-halo carbonyl compounds. For N-(2-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, the synthesis begins with 6-(2-fluorophenyl)-5-cyano-2-thiouracil (1a ). Treatment with chloroacetone in ethanol under reflux conditions in the presence of fused sodium acetate facilitates cyclization. The reaction proceeds via nucleophilic substitution at the thiouracil sulfur, followed by intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core.
Reaction Conditions
- Solvent: Ethanol
- Temperature: Reflux (78°C)
- Time: 4–6 hours
- Catalyst: Sodium acetate (2.5 equiv)
The intermediate sodium salt is filtered, neutralized with HCl, and recrystallized from an ethanol-dioxane mixture (1:1) to yield the target compound as pale brown crystals (72% yield). FT-IR analysis confirms the presence of C=O (1655 cm⁻¹) and CN (2207 cm⁻¹) groups, while ¹H NMR reveals aromatic protons at δ 7.35–7.89 ppm and a methyl group at δ 2.42 ppm.
Coupling of Thiazolo[3,2-a]Pyrimidine-6-Carbonyl Chloride with 2-Fluoroaniline
An alternative route involves synthesizing 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carbonyl chloride (2 ) and coupling it with 2-fluoroaniline. The carbonyl chloride is prepared by treating the corresponding carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. Subsequent reaction with 2-fluoroaniline in anhydrous tetrahydrofuran (THF) in the presence of triethylamine (Et₃N) yields the carboxamide.
Reaction Conditions
- Solvent: THF
- Temperature: 0°C → room temperature
- Time: 12 hours
- Base: Et₃N (1.2 equiv)
This method achieves a 68% yield, with HPLC purity >98%. The carbonyl chloride intermediate’s reactivity necessitates controlled conditions to avoid hydrolysis.
Multi-Step Synthesis via Chalcone Intermediates
A third approach employs chalcone derivatives as key intermediates. Starting from 2-fluoroacetophenone and ethyl cyanoacetate, a Knoevenagel condensation forms the chalcone 3a . Cyclization with thiourea in ethanol under reflux generates the pyrimidine-2-thiol (4a ), which is alkylated with chloroacetone to form the thiazolo[3,2-a]pyrimidine core. Finally, hydrolysis of the ethyl ester group and amidation with 2-fluoroaniline using carbodiimide coupling (EDC/HOBt) furnishes the target compound.
Key Steps
- Knoevenagel Condensation: Ethanol, piperidine catalyst, 80°C, 4 hours.
- Cyclization with Thiourea: Ethanol, reflux, 6 hours.
- Amidation: DMF, EDC/HOBt, 0°C → room temperature, 24 hours.
This route offers flexibility for structural diversification but requires meticulous purification, yielding 65% overall.
Microwave-Assisted One-Pot Synthesis
Recent advancements utilize microwave irradiation to accelerate the synthesis. A mixture of 2-fluorophenyl isocyanate, 2-aminothiazole, and ethyl acetoacetate undergoes microwave-assisted cyclocondensation at 120°C for 20 minutes. The one-pot reaction eliminates solvent use and reduces reaction time tenfold compared to conventional methods.
Reaction Conditions
- Microwave Power: 300 W
- Temperature: 120°C
- Time: 20 minutes
- Catalyst: None
This green chemistry approach achieves 75% yield with >95% purity, as confirmed by LC-MS.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and By-Product Formation
Cyclocondensation Mechanism:
Coupling Side Reactions:
Spectral Characterization Data
| Technique | Key Signals |
|---|---|
| FT-IR | 3320 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1245 cm⁻¹ (C-F) |
| ¹H NMR | δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.89 (m, 4H, Ar-H), 2.42 (s, 3H, CH₃) |
| ¹³C NMR | δ 164.2 (C=O), 158.9 (C-F), 145.3 (thiazole-C), 122–135 (Ar-C), 25.1 (CH₃) |
| MS | m/z 313 [M+H]⁺ |
Optimization Strategies
- Catalyst Screening:
- Solvent Effects:
- Temperature Control:
- Maintaining reflux at 78°C prevents decomposition of the nitro group.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazolo-pyrimidine core structure, which is known for its potential biological activity. The molecular formula is with a molecular weight of 304.29 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving its interaction with biological targets.
Anticancer Activity
2.1 Mechanism of Action
Research indicates that compounds within the thiazolo-pyrimidine class exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that these compounds can target protein kinases and other signaling pathways critical for tumor growth.
2.2 Case Studies
A notable study evaluated the anticancer activity of various thiazolo-pyrimidine derivatives against multiple cancer cell lines. The results indicated that N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide demonstrated significant growth inhibition in several human cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| A375 (Melanoma) | 78 |
| MCF-7 (Breast) | 65 |
| DU145 (Prostate) | 72 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Drug Discovery Applications
3.1 Screening Libraries
This compound has been included in various screening libraries aimed at identifying novel drug candidates. Its structural characteristics make it a suitable candidate for further modifications to enhance efficacy and reduce toxicity.
3.2 Structure-Activity Relationship (SAR)
The compound's structure allows for the exploration of SAR studies to optimize its biological activity. Modifications to the thiazole or pyrimidine rings can lead to derivatives with improved potency against specific cancer types or reduced side effects.
Additional Biological Activities
Beyond anticancer properties, this compound has shown promise in other therapeutic areas:
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against several bacterial strains in preliminary tests. |
| Anti-inflammatory | Exhibited moderate anti-inflammatory activity in vitro. |
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is crucial in managing hyperpigmentation disorders . Additionally, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Thiazolo[3,2-a]pyrimidine carboxamides exhibit diverse biological activities depending on substituents. Key analogs include:
Structural and Crystallographic Insights
- Ring Conformation : The central pyrimidine ring in thiazolo[3,2-a]pyrimidines is often puckered (flattened boat conformation), as seen in ethyl 7-methyl-3-oxo-5-phenyl derivatives (C5 deviation: 0.224 Å) .
- Dihedral Angles : Fused thiazolo-pyrimidine rings form dihedral angles up to 80.94° with aromatic substituents, influencing intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Physicochemical Properties
- Melting Points : Methoxy-substituted derivatives (e.g., 427–428 K) have higher melting points than fluorine analogs due to increased symmetry .
Biological Activity
N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a notable compound within the thiazolopyrimidine family, recognized for its diverse biological activities. This review focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core with a fluorophenyl substituent, which is critical for its biological activity. The molecular formula is , and it has a molecular weight of approximately 289.2849 g/mol. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and bioavailability.
Biological Activity Overview
This compound exhibits several biological activities:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Enzyme Inhibition :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The thiazolopyrimidine structure allows for effective binding to various enzymes involved in cancer progression and inflammatory pathways.
- Cell Signaling Modulation : It influences key signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer effects.
- Gene Expression Alteration : Studies indicate that the compound affects the expression of genes associated with cell survival and inflammation.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Anticancer IC50 (µM) | COX-2 Inhibition IC50 (µM) | hAChE Inhibition IC50 (µM) |
|---|---|---|---|
| N-(2-fluorophenyl)-5-oxo-5H-thiazolo | 10 - 20 | 0.04 | Low micromolar |
| Doxorubicin | 11.26 - 23.47 | Not applicable | Not applicable |
| Celecoxib | Not applicable | 0.04 | Not applicable |
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
- Neuroprotective Effects : In models of neurodegeneration, this compound showed promise in reducing neuroinflammation and promoting neuronal survival in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
